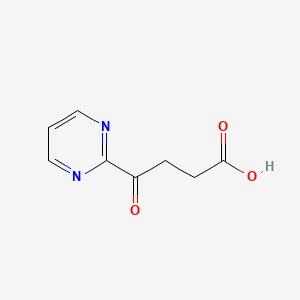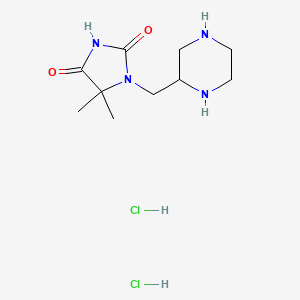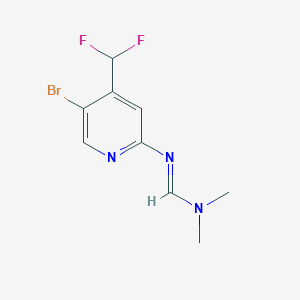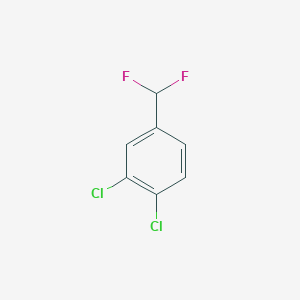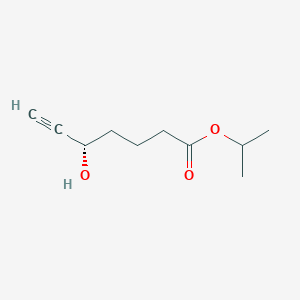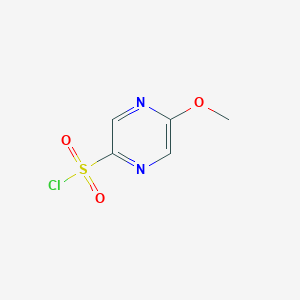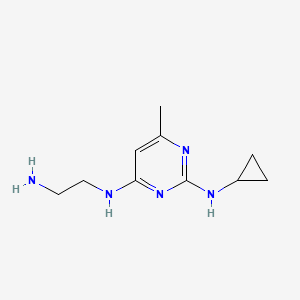
N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an aminoethyl group, a cyclopropyl group, and a methyl group. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent such as diazomethane.
Aminoethyl Substitution: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine derivative.
Methylation: The methyl group can be added via a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and cyclopropyl groups can participate in nucleophilic substitution reactions with suitable electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds with different functional groups.
科学研究应用
N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling function. The exact mechanism of action can vary based on the specific biological context and the target molecules involved.
相似化合物的比较
Similar Compounds
N4-(2-aminoethyl)-N2-cyclopropylpyrimidine-2,4-diamine: Lacks the methyl group, which may affect its reactivity and biological activity.
N4-(2-aminoethyl)-N2-methylpyrimidine-2,4-diamine: Lacks the cyclopropyl group, which may influence its chemical properties and interactions.
N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine: Lacks the amino group, which may alter its ability to participate in certain reactions and its biological activity.
Uniqueness
N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine is unique due to the presence of all three functional groups (aminoethyl, cyclopropyl, and methyl) on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various scientific research applications.
属性
分子式 |
C10H17N5 |
|---|---|
分子量 |
207.28 g/mol |
IUPAC 名称 |
4-N-(2-aminoethyl)-2-N-cyclopropyl-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H17N5/c1-7-6-9(12-5-4-11)15-10(13-7)14-8-2-3-8/h6,8H,2-5,11H2,1H3,(H2,12,13,14,15) |
InChI 键 |
UFPMZVXOXYPKRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NC2CC2)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)

